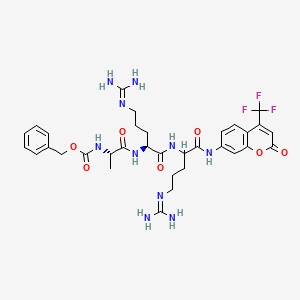
Z-Ala-arg-arg-afc
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Z-Ala-arg-arg-afc involves the coupling of the peptide sequence Z-Ala-arg-arg with the fluorogenic molecule 7-amino-4-trifluoromethylcoumarin. The process typically includes the following steps:
Peptide Synthesis: The peptide sequence Z-Ala-arg-arg is synthesized using solid-phase peptide synthesis (SPPS) techniques. This involves sequentially adding protected amino acids to a resin-bound peptide chain.
Coupling Reaction: The synthesized peptide is then coupled with 7-amino-4-trifluoromethylcoumarin using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Purification: The final product is purified using high-performance liquid chromatography (HPLC) to obtain a high-purity compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers and large-scale purification systems are employed to ensure consistency and efficiency in production.
化学反応の分析
Types of Reactions
Z-Ala-arg-arg-afc primarily undergoes hydrolysis reactions catalyzed by proteases such as cathepsins. The hydrolysis of the peptide bond releases the fluorogenic molecule 7-amino-4-trifluoromethylcoumarin, which can be detected by its fluorescence.
Common Reagents and Conditions
Reagents: Proteases (e.g., cathepsins), buffer solutions (e.g., phosphate buffer), and inhibitors (e.g., E-64 for cysteine proteases).
Conditions: Reactions are typically carried out at physiological pH (7.4) and temperature (37°C) to mimic biological conditions.
Major Products
The major product of the hydrolysis reaction is 7-amino-4-trifluoromethylcoumarin, which exhibits strong fluorescence and can be quantitatively measured to determine protease activity .
科学的研究の応用
Z-Ala-arg-arg-afc is widely used in scientific research for various applications:
作用機序
Z-Ala-arg-arg-afc exerts its effects by serving as a substrate for proteases. Upon cleavage by proteases, the fluorogenic molecule 7-amino-4-trifluoromethylcoumarin is released, which can be detected by its fluorescence. This allows for the quantification of protease activity. The molecular targets are primarily cysteine proteases such as cathepsins B and L .
類似化合物との比較
Similar Compounds
Z-Arg-Arg-AMC: Another fluorogenic substrate used to measure protease activity, specifically cathepsin B.
Z-Phe-Arg-AMC: Used to measure cathepsin L activity.
Z-Gly-Gly-Arg-AMC: Employed in thrombin generation assays.
Uniqueness
Z-Ala-arg-arg-afc is unique due to its specific peptide sequence and the fluorogenic molecule 7-amino-4-trifluoromethylcoumarin, which provides high sensitivity and specificity in detecting protease activity. Its use in various research fields highlights its versatility and importance in scientific studies .
特性
CAS番号 |
93753-74-3 |
|---|---|
分子式 |
C33H41F3N10O7 |
分子量 |
746.7 g/mol |
IUPAC名 |
benzyl N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[[5-(diaminomethylideneamino)-1-oxo-1-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]pentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C33H41F3N10O7/c1-18(43-32(51)52-17-19-7-3-2-4-8-19)27(48)45-24(10-6-14-42-31(39)40)29(50)46-23(9-5-13-41-30(37)38)28(49)44-20-11-12-21-22(33(34,35)36)16-26(47)53-25(21)15-20/h2-4,7-8,11-12,15-16,18,23-24H,5-6,9-10,13-14,17H2,1H3,(H,43,51)(H,44,49)(H,45,48)(H,46,50)(H4,37,38,41)(H4,39,40,42)/t18-,23?,24-/m0/s1 |
InChIキー |
PWPGGFDNLWOQAK-WOPGWRJJSA-N |
異性体SMILES |
C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)OCC3=CC=CC=C3 |
正規SMILES |
CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)OCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















